6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ol
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Overview
Description
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol is a heterocyclic compound that features a spiro linkage between a naphthalene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene . This reaction forms high-melting, thermostable crystalline substances that are readily soluble in chloroform and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol exerts its effects involves interactions with various molecular targets. The compound’s spiro structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxy and dihydroisoquinoline structure but lacks the spiro linkage.
Spiro[naphthalene-2(1H),2’-piperidin]-1-one: Similar spiro structure but with different functional groups.
Uniqueness
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol is unique due to its combination of a spiro linkage and methoxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[3,4-dihydro-1H-naphthalene-2,2'-piperidine]-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-19-13-9-11-5-7-16(6-3-4-8-17-16)15(18)12(11)10-14(13)20-2/h9-10,15,17-18H,3-8H2,1-2H3 |
InChI Key |
MCAJBTMDTTZXLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(C3(CCCCN3)CCC2=C1)O)OC |
Origin of Product |
United States |
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